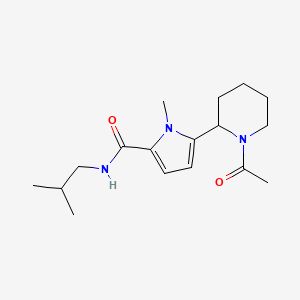
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyrrole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrrole rings, followed by the introduction of the acetyl and carboxamide groups. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized via condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: The acetyl and carboxamide groups are introduced through acylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide: shares structural similarities with other piperidine and pyrrole derivatives.
N-(2-methylpropyl)-1-methyl-5-(1-piperidinyl)-2-pyrrolecarboxamide: Similar structure but different functional groups.
1-methyl-5-(1-piperidinyl)-2-pyrrolecarboxamide: Lacks the acetyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1-acetylpiperidin-2-yl)-1-methyl-N-(2-methylpropyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)11-18-17(22)16-9-8-14(19(16)4)15-7-5-6-10-20(15)13(3)21/h8-9,12,15H,5-7,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOLYBQOFBAWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(N1C)C2CCCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
![[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6749659.png)
![(3-Ethyl-6-methylpyridazin-4-yl)-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylmethanone](/img/structure/B6749662.png)
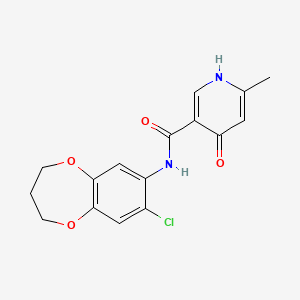
![1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea](/img/structure/B6749673.png)
![2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B6749680.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide](/img/structure/B6749694.png)
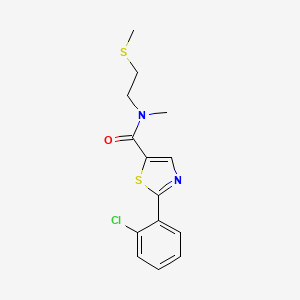
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6749711.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pent-4-enamide](/img/structure/B6749723.png)
![N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B6749724.png)
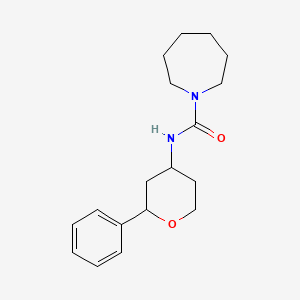
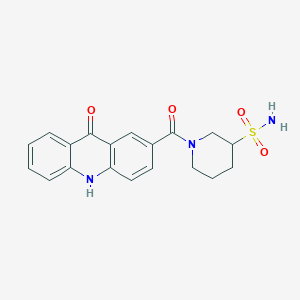
![3-fluoro-N-[1-(oxolan-2-yl)prop-2-ynyl]pyridine-4-carboxamide](/img/structure/B6749759.png)
